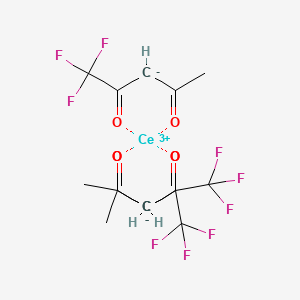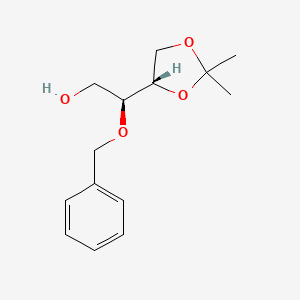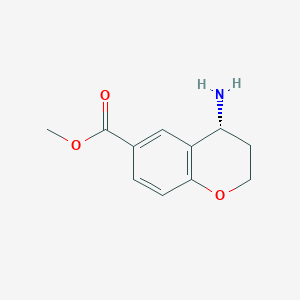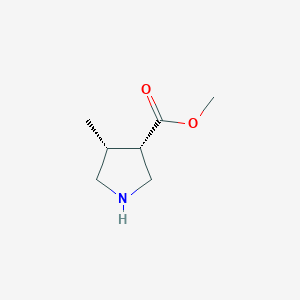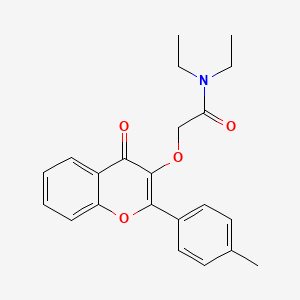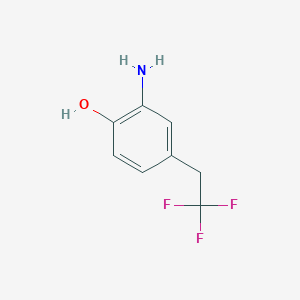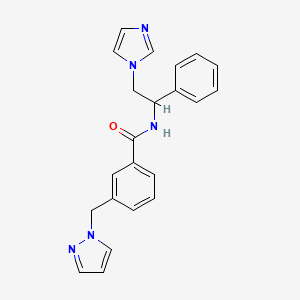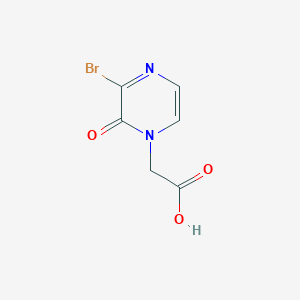
N-Methyl-2-(pyrimidin-5-yloxy)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-2-(pyrimidin-5-yloxy)ethanamine is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities and are often used in medicinal chemistry for the development of new drugs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(pyrimidin-5-yloxy)ethanamine typically involves the reaction of N-methyl-ethanolamine with a pyrimidine derivative under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the N-methyl-ethanolamine, followed by the addition of the pyrimidine derivative to form the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-2-(pyrimidin-5-yloxy)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-Methyl-2-(pyrimidin-5-yloxy)acetaldehyde, while reduction may produce N-Methyl-2-(pyrimidin-5-yloxy)ethanol .
Aplicaciones Científicas De Investigación
N-Methyl-2-(pyrimidin-5-yloxy)ethanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the development of new drugs, particularly for its antifibrotic and antitumor activities.
Industry: Used in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of N-Methyl-2-(pyrimidin-5-yloxy)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of collagen prolyl 4-hydroxylases, enzymes involved in collagen synthesis, thereby exerting antifibrotic effects .
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-2-(2-methyl-4-pyrimidin-5-ylphenoxy)ethanamine: A similar compound with a different substitution pattern on the pyrimidine ring.
2-(Pyridin-2-yl)pyrimidine derivatives: Compounds with a pyridine ring fused to the pyrimidine ring, exhibiting different biological activities
Uniqueness
N-Methyl-2-(pyrimidin-5-yloxy)ethanamine is unique due to its specific substitution pattern and the presence of the N-methyl group, which may confer distinct biological activities and chemical reactivity compared to other pyrimidine derivatives .
Propiedades
Fórmula molecular |
C7H11N3O |
|---|---|
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
N-methyl-2-pyrimidin-5-yloxyethanamine |
InChI |
InChI=1S/C7H11N3O/c1-8-2-3-11-7-4-9-6-10-5-7/h4-6,8H,2-3H2,1H3 |
Clave InChI |
UUFNMEJFZQAYKQ-UHFFFAOYSA-N |
SMILES canónico |
CNCCOC1=CN=CN=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


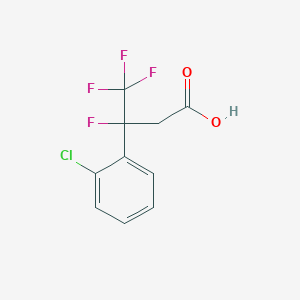
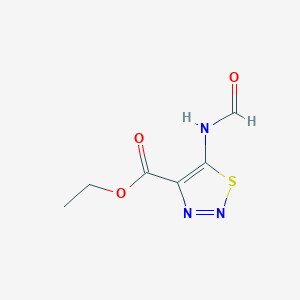

![6-Methyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine](/img/structure/B15246370.png)
![4-Oxo-7-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B15246375.png)
